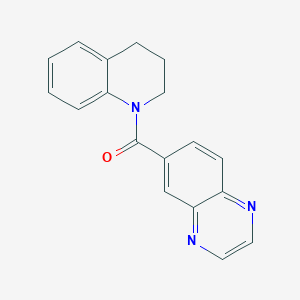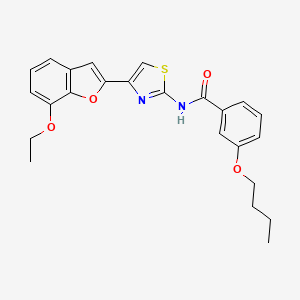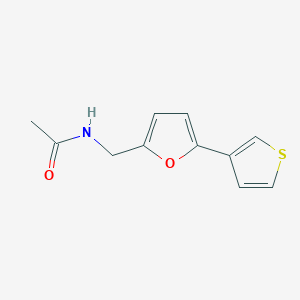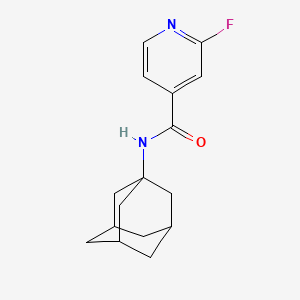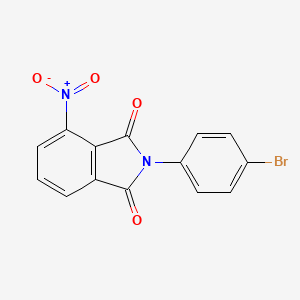
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as MPPL, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic effects. MPPL is a beta-adrenergic receptor antagonist that has been shown to have potential applications in the treatment of various diseases.
作用機序
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist by binding to the beta-adrenergic receptors on the surface of cells. This blocks the effects of adrenaline and noradrenaline on the heart and blood vessels, which reduces heart rate and blood pressure. This compound also increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces heart rate and blood pressure by blocking the effects of adrenaline and noradrenaline on the heart and blood vessels. This compound also increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. This makes it a promising compound for further research. However, one limitation is that the synthesis of this compound is a complex process that requires specialized knowledge and equipment. This can make it difficult to obtain and use in lab experiments.
将来の方向性
There are several future directions for research on 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One direction is to further investigate its potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. Another direction is to investigate its potential side effects and toxicity. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production. Finally, future research could investigate the potential of this compound as a lead compound for the development of new drugs with similar therapeutic effects.
合成法
The synthesis of 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the reaction of 1-(4-methoxyphenoxy)-3-chloropropane with 4-phenylpiperazine in the presence of sodium hydride. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have potential therapeutic effects in various diseases, including cardiovascular disease, anxiety, and depression. This compound acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it a potential treatment for hypertension, heart failure, and other cardiovascular diseases.
In addition to its cardiovascular effects, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. This makes it a potential treatment for anxiety and depression.
特性
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-7-9-20(10-8-19)25-16-18(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17/h2-10,18,23H,11-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYOSUYTNPIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
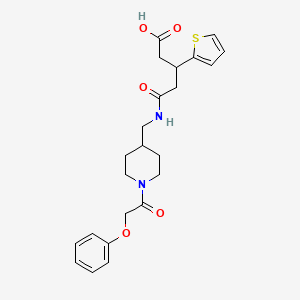
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)
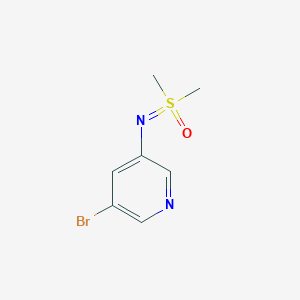
![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)


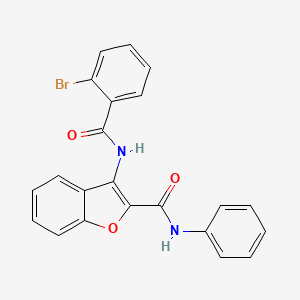
![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)
